N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea
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Overview
Description
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is a chemical compound with the molecular formula C8H13FN4OS This compound is known for its unique structure, which includes a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea typically involves the reaction of 1-fluoro-2-methylpropan-2-amine with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The fluorinated alkyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylurea moiety can form hydrogen bonds with biological molecules, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Fluoro-2-methylpropan-2-yl)piperazine dihydrochloride
- 2-(1-Fluoro-2-methylpropan-2-yl)-1,3-oxazole-5-carboxylic acid
Uniqueness
N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N’-methylurea is unique due to its combination of a thiadiazole ring, a fluorinated alkyl group, and a methylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential biological activity .
Properties
CAS No. |
84456-62-2 |
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Molecular Formula |
C8H13FN4OS |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylurea |
InChI |
InChI=1S/C8H13FN4OS/c1-8(2,4-9)5-12-13-7(15-5)11-6(14)10-3/h4H2,1-3H3,(H2,10,11,13,14) |
InChI Key |
SGGSHMOQZLXXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)C1=NN=C(S1)NC(=O)NC |
Origin of Product |
United States |
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